molecular formula C17H17ClN2O3 B2717676 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1904343-79-8

5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2717676
CAS No.: 1904343-79-8
M. Wt: 332.78
InChI Key: VDWILXNXIAANRA-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a chloro group, a methyl group, a phenyl group, and a tetrahydrofuran-3-yl group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves a series of organic reactions. One common method includes the reaction of 5-chloronicotinic acid with N-methyl-N-phenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with tetrahydrofuran-3-ol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted nicotinamides.

Scientific Research Applications

5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)pyridinecarboxamide
  • 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)benzamide

Uniqueness

5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to its specific combination of functional groups and its nicotinamide core

Properties

IUPAC Name

5-chloro-N-methyl-6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-20(13-5-3-2-4-6-13)17(21)12-9-15(18)16(19-10-12)23-14-7-8-22-11-14/h2-6,9-10,14H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWILXNXIAANRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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